

Technical Guide: 1-Bromo-4-phenylbutan-2-one - Physical and Sensory Characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-4-phenylbutan-2-one**

Cat. No.: **B050428**

[Get Quote](#)

Abstract: This technical guide provides an in-depth analysis of the physical and sensory properties of **1-Bromo-4-phenylbutan-2-one** (CAS No. 31984-10-8), a key intermediate in pharmaceutical synthesis. This document consolidates information from various sources to offer researchers, scientists, and drug development professionals a comprehensive understanding of this compound's appearance and odor profile, underpinned by safety considerations and typical manufacturing processes.

Introduction: The Scientific Context of 1-Bromo-4-phenylbutan-2-one

1-Bromo-4-phenylbutan-2-one is an α -brominated ketone of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom and a ketone group, makes it a versatile building block. The presence of the phenyl group further influences its reactivity and physical properties. A thorough understanding of its physical characteristics is paramount for its safe handling, effective use in synthesis, and for the quality control of resulting products. This guide aims to provide a detailed exposition of its appearance and, where possible, its olfactory properties, grounded in scientific evidence and practical laboratory observations.

Physical Appearance: A Compound of Variable Form

The physical state and color of **1-Bromo-4-phenylbutan-2-one** are highly dependent on its purity, the method of its synthesis, and subsequent purification steps.

Solid Form: In its purified, crystalline form, **1-Bromo-4-phenylbutan-2-one** is most commonly described as a white to off-white solid.^{[1][2]} This is the expected appearance for a compound that has been properly crystallized and dried. The crystallization process, often carried out in solvents like petroleum ether, helps in removing colored impurities that may have formed during the synthesis.^[1] Commercial suppliers of high-purity **1-Bromo-4-phenylbutan-2-one** typically provide it in this solid form.^{[3][4]}

Liquid and Oily Forms: It is not uncommon to encounter **1-Bromo-4-phenylbutan-2-one** as a liquid or oil, particularly in a laboratory setting. After synthesis and solvent removal under reduced pressure, the crude product can be obtained as a liquid. Furthermore, some purification methods, such as flash column chromatography, may yield the compound as a pale brown oil.^[2] The coloration in these instances can be attributed to the presence of residual reagents, byproducts, or slight degradation of the compound.

The variability in its physical form underscores the importance of the purification process in achieving a consistent material for subsequent reactions. The choice between using the compound as a solid or an oil would depend on the specific requirements of the chemical transformation it is intended for.

Odor Profile: Undocumented Sensory Characteristics

A thorough review of publicly available safety data sheets, chemical databases, and scientific literature reveals a notable absence of any description of the odor of **1-Bromo-4-phenylbutan-2-one**.

Expert Insight: The lack of documented odor is likely due to several factors:

- **Hazardous Nature:** As an α -bromoketone, this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Due to these toxicological properties, intentional inhalation for the purpose of determining its odor is strongly discouraged.
- **Reactivity:** α -Bromoketones are reactive compounds and can be lachrymatory (tear-inducing). This property would make any sensory evaluation unpleasant and potentially harmful.

- Focus on Chemical Properties: In the context of its use as a chemical intermediate, the emphasis is placed on its chemical and physical properties that are relevant to its reactivity and purity (e.g., melting point, NMR spectra), rather than its sensory characteristics.

In the absence of reliable data, it is prudent to handle **1-Bromo-4-phenylbutan-2-one** with appropriate personal protective equipment (PPE), including respiratory protection, in a well-ventilated area such as a chemical fume hood, to avoid any potential inhalation hazards.

Summary of Physical and Chemical Properties

For ease of reference, the key physical and chemical properties of **1-Bromo-4-phenylbutan-2-one** are summarized in the table below.

Property	Value	Source(s)
CAS Number	31984-10-8	[5]
Molecular Formula	C ₁₀ H ₁₁ BrO	[3][6]
Molecular Weight	227.10 g/mol	[7]
Appearance	White to off-white solid; can also be a pale brown oil or liquid	[1][2][3]
Boiling Point	~290.1 °C at 760 mmHg (Predicted)	[1][6]
Density	~1.4 g/cm ³ (Predicted)	[1][6]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[1][4]

Experimental Protocol: Synthesis and Purification

The appearance of **1-Bromo-4-phenylbutan-2-one** is a direct result of its synthesis and purification. The following is a representative protocol for its preparation.

Objective: To synthesize **1-Bromo-4-phenylbutan-2-one** from 4-phenylbutan-2-one.

Materials:

- 4-phenylbutan-2-one
- Bromine
- Methanol
- Dichloromethane
- Petroleum ether
- Brine solution
- Anhydrous Sodium Sulfate

Procedure:

- Reaction Setup: A solution of 4-phenylbutan-2-one in methanol is prepared in a reaction vessel and cooled to 0°C with continuous stirring.
- Bromination: Bromine is added slowly to the cooled solution. The reaction mixture is then stirred for several hours at a slightly elevated temperature (e.g., 15°C).
- Quenching and Extraction: Upon completion of the reaction, the mixture is diluted with water and extracted with dichloromethane.[\[1\]](#)
- Washing and Drying: The combined organic layers are washed with a brine solution and dried over anhydrous sodium sulfate.
- Solvent Removal: The solvent is removed under reduced pressure, which may yield the crude product as a liquid or oil.
- Crystallization: The residue is dissolved in petroleum ether and crystallized in a refrigerator for several hours.
- Isolation: The resulting solid is collected by filtration to afford **1-Bromo-4-phenylbutan-2-one** as a white solid.[\[1\]](#)

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. The appearance of a white crystalline solid is a good initial indicator of successful purification.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **1-Bromo-4-phenylbutan-2-one**.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **1-Bromo-4-phenylbutan-2-one**.

Conclusion

1-Bromo-4-phenylbutan-2-one is typically a white to off-white solid when in a purified state, although it can exist as a liquid or a pale brown oil, particularly in its crude form. There is no documented information on its odor, a fact that is likely attributable to its hazardous and reactive nature. Researchers and drug development professionals should always handle this compound with appropriate safety precautions in a well-ventilated environment. The synthesis and purification protocol provided herein offers a reliable method for obtaining this important chemical intermediate in a form suitable for further synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-bromo-4-phenylbutan-2-one | 31984-10-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 1-Bromo-4-phenylbutan-2-one | CymitQuimica [cymitquimica.com]
- 4. 1-Bromo-4-phenylbutan-2-one | 31984-10-8 [sigmaaldrich.com]
- 5. 1-Bromo-4-phenylbutan-2-one - CAS:31984-10-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsoc [chemsrc.com]
- 7. 1-Bromo-4-phenylbutan-2-one | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1-Bromo-4-phenylbutan-2-one - Physical and Sensory Characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050428#physical-appearance-and-odor-of-1-bromo-4-phenylbutan-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com